

An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium Hexafluorophosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Hexyl-3-methylimidazolium**

Cat. No.: **B1224943**

[Get Quote](#)

CAS Number: 304680-35-1

This technical guide provides a comprehensive overview of **1-Hexyl-3-methylimidazolium** hexafluorophosphate, a room-temperature ionic liquid (RTIL) with significant applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and key applications.

Core Data and Properties

1-Hexyl-3-methylimidazolium hexafluorophosphate, often abbreviated as [HMIM][PF₆], is a hydrophobic ionic liquid known for its high thermal stability, wide electrochemical window, and utility as a solvent in various chemical processes.[\[1\]](#)[\[2\]](#)

Table 1: General and Chemical Information

Property	Value	Reference
CAS Number	304680-35-1	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₁₉ F ₆ N ₂ P	[1] [2] [4] [5] [6]
Molecular Weight	312.24 g/mol	[1] [2] [4] [5]
IUPAC Name	1-hexyl-3-methyl-1H-imidazol-3-ium;hexafluoro-λ ⁵ -phosphanuide	[6]
Synonyms	HMIMPF ₆ , C ₁₀ H ₁₉ PF ₆	[1] [2] [7]
Appearance	Clear, colorless to light yellow/orange liquid	[2] [3]

Table 2: Physical and Thermal Properties

Property	Value	Conditions	Reference
Melting Point	-61 °C	-	[7] [8]
Density	1.30 g/cm ³	23 °C	[7] [8]
Viscosity	465 cP	25 °C	[7] [8]
Conductivity	0.80 mS/cm	30 °C	[3] [7] [8]
Refractive Index	1.4170 to 1.4200	20°C, 589 nm	[1] [6]
Electrochemical Window	5.5 V	-	[1]

Table 3: Purity and Analytical Data

Analysis Method	Purity	Reference
HPLC	≥97.0% - >99%	[1] [2] [5]
NMR	≥98.5%	[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Hexyl-3-methylimidazolium Hexafluorophosphate

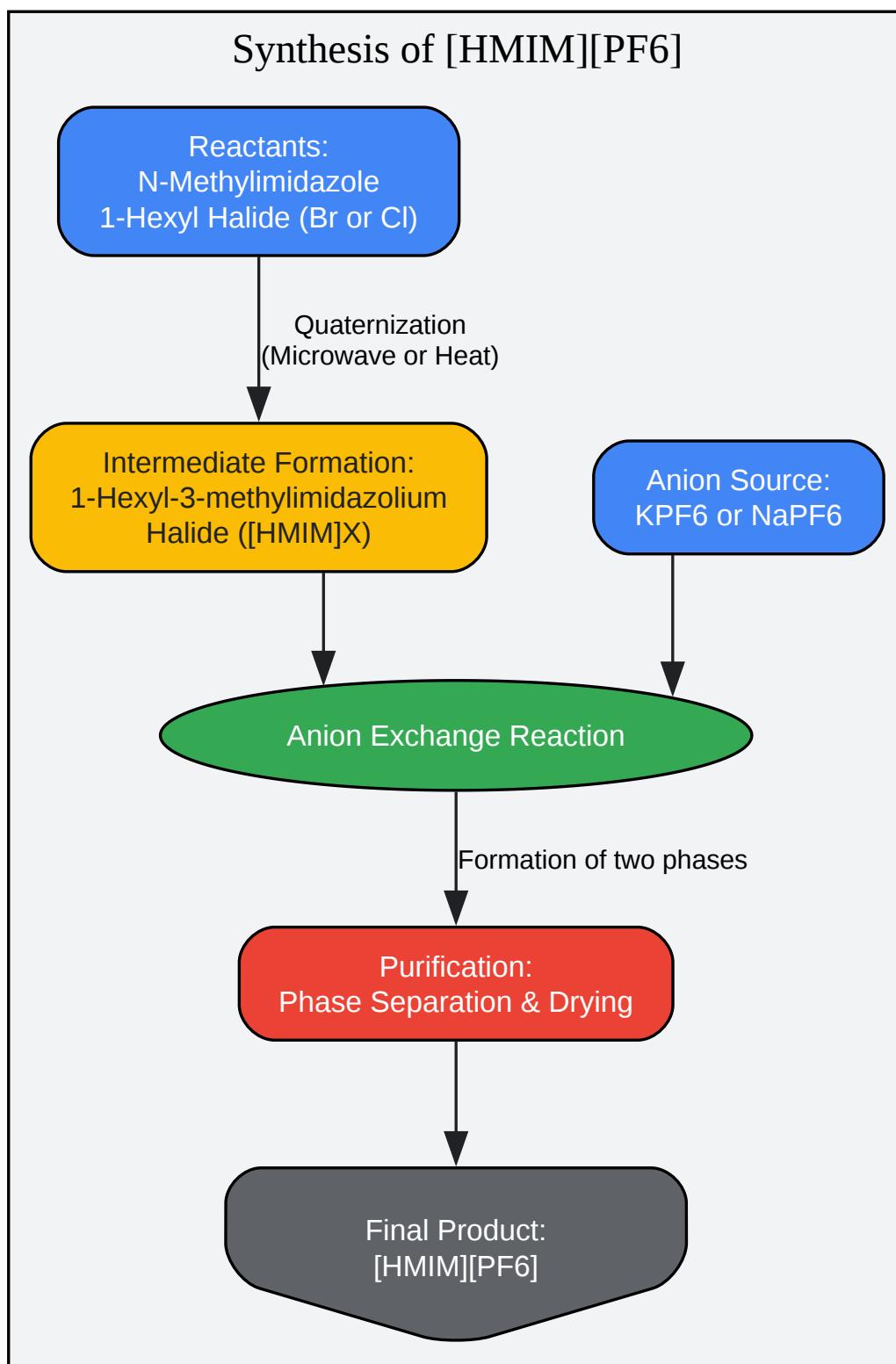
This protocol describes two common methods for the synthesis of [HMIM][PF₆]: a conventional heating method and a microwave-assisted method.

A. Conventional Synthesis via Anion Exchange

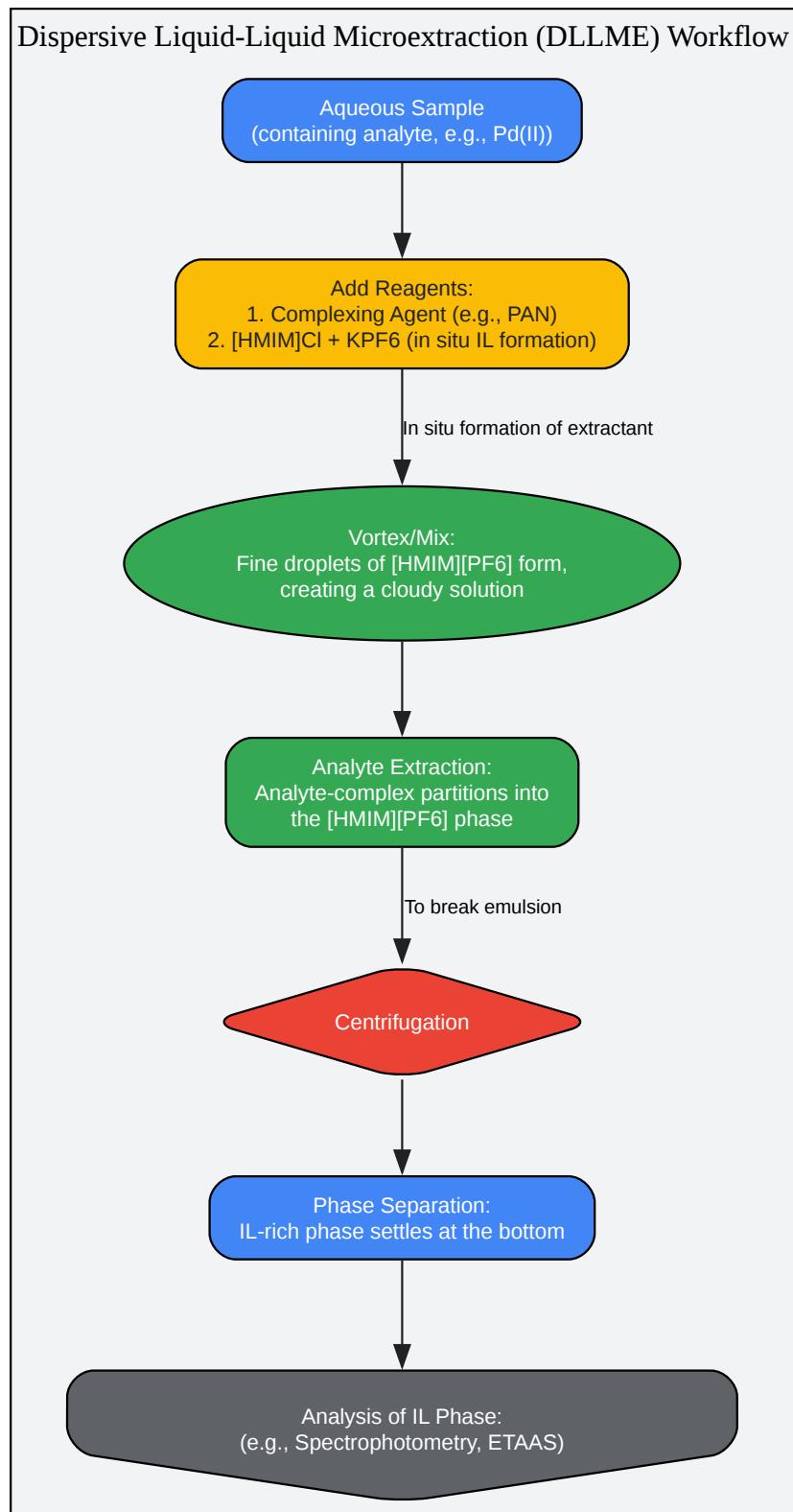
- Step 1: Quaternization. In a 1L Schlenk flask, combine 1-chlorohexane (1.08 mol) and N-methylimidazole (2.16 mol).
- Step 2: Anion Exchange. Add sodium hexafluorophosphate (1.62 mol) to the mixture.
- Step 3: Reaction. Stir the reaction mixture continuously at 70 °C for 2 weeks.
- Step 4: Isolation. Upon completion, a white solid will have formed. Filter the product through protective gas glassware. Two liquid phases will be present; separate them using a separatory funnel.
- Step 5: Purification. Collect the lower, yellow phase and dry it overnight at 60 °C under high vacuum to yield the final product.^[3]

B. Microwave-Assisted Synthesis

- Step 1: Synthesis of Intermediate. Synthesize the intermediate **1-hexyl-3-methylimidazolium bromide** ([HMIM]Br) from N-methylimidazole and 1-hexylbromide under microwave radiation. This method significantly reduces the reaction time compared to conventional heating.^[9]
- Step 2: Anion Exchange. Prepare **1-hexyl-3-methylimidazolium hexafluorophosphate** ([HMIM]PF₆) by anion exchange using the synthesized [HMIM]Br and potassium hexafluorophosphate (KPF₆).^[9]
- Step 3: Characterization. Confirm the structure of the synthesized product using FT-IR, ¹H NMR, and ¹³C NMR. Determine the purity using high-performance liquid chromatography (HPLC).^[9]


Protocol 2: Measurement of Thermophysical Properties

The following protocols are based on methods used to determine the key physical properties of ionic liquids.


- Density Measurement:
 - Use a calibrated apparatus, such as a glass pycnometer.
 - Maintain the sample at a constant temperature using a thermostatted bath.
 - The overall precision in experimental density measurements can be better than $\pm 2 \times 10^{-5}$ g cm⁻³.[\[10\]](#)
- Viscosity Measurement:
 - Employ a cone and plate viscometer (e.g., Brookfield CAP 2000) with accurate temperature control (± 0.2 °C).
 - Calibrate the viscometer frequently with standard calibration fluids.
 - Alternatively, a rolling ball viscometer can be used for measurements under high pressure. [\[11\]](#) The sample should be degassed and dried under vacuum prior to measurement.[\[11\]](#)
- Surface Tension Measurement:
 - Use a spinning drop video tensiometer with precise temperature control (± 0.03 °C).
 - Measure the surface tension across a range of relevant temperatures.[\[10\]](#)

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving **1-Hexyl-3-methylimidazolium hexafluorophosphate**.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **1-Hexyl-3-methylimidazolium hexafluorophosphate**.

[Click to download full resolution via product page](#)

Caption: Workflow for analyte extraction using in situ formed [HMIM][PF6].

Key Applications in Research and Development

1-Hexyl-3-methylimidazolium hexafluorophosphate is a versatile compound with a growing number of applications.

- **Green Chemistry:** Due to its negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds, [HMIM][PF₆] is an attractive green solvent alternative to volatile organic compounds (VOCs).[\[12\]](#) Its stability allows for potential recycling and reuse, further enhancing its environmental credentials.[\[12\]](#)
- **Electrochemistry:** It serves as an efficient solvent and electrolyte in electrochemical systems, including batteries and supercapacitors.[\[2\]](#) Its wide electrochemical window is particularly valuable for these applications.[\[1\]](#)
- **Separation Processes and Extraction:** [HMIM][PF₆] is employed in liquid-liquid extraction and microextraction techniques. It can be used as a chelate extraction solvent for divalent metal cations and for the extraction of organic compounds like acetone from aqueous solutions.[\[3\]](#)[\[13\]](#) A notable application is in dispersive liquid-liquid microextraction (DLLME), where it can be formed in situ to extract trace analytes such as palladium from water samples.[\[14\]](#)
- **Organic Synthesis:** This ionic liquid is used as a solvent and catalyst in various organic reactions, such as Friedel-Crafts alkylations.[\[1\]](#)[\[4\]](#) Its unique solubility profile can lead to improved reaction rates and higher product yields.[\[12\]](#)
- **Biotechnology and Drug Development:** In biotechnology, it is used for the extraction and purification of biomolecules, potentially improving yields and purity.[\[2\]](#) Its properties are also relevant in material science for the development of advanced materials used in coatings and composites.[\[2\]](#)

Safety and Handling

- **Hazard Classifications:** Irritating to eyes and skin.[\[1\]](#)
- **Precautionary Statements:** Users should wear appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid contact with skin and eyes.[\[1\]](#)

- Storage: Store in a cool, dry place. The recommended storage temperature is 2-8 °C.[2] It is important to note that the hexafluorophosphate anion can slowly decompose in the presence of water.[7]
- Combustibility: Classified as a combustible liquid.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Hexyl-3-methylimidazolium hexafluorophosphate = 97.0 HPLC 304680-35-1 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Hexyl-3-methylimidazolium hexafluorophosphate | 304680-35-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. iolitec.de [iolitec.de]
- 6. 1-Hexyl-3-methylimidazolium hexafluorophosphate, 99% 100 g | Buy Online [thermofisher.com]
- 7. roco.global [roco.global]
- 8. 1-Hexyl-3-methylimidazolium hexafluorophosphate, >99% | IoLiTec [iolitec.de]
- 9. researchgate.net [researchgate.net]
- 10. edcc.com.cn [edcc.com.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium Hexafluorophosphate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1224943#1-hexyl-3-methylimidazolium-hexafluorophosphate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com